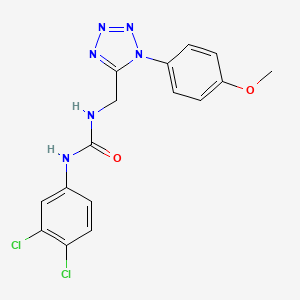

1-(3,4-dichlorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea

Description

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)-3-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2N6O2/c1-26-12-5-3-11(4-6-12)24-15(21-22-23-24)9-19-16(25)20-10-2-7-13(17)14(18)8-10/h2-8H,9H2,1H3,(H2,19,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTFVVZOHQKOPDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dichlorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea typically involves multiple steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-methoxyphenylhydrazine with sodium azide in the presence of a suitable catalyst.

Coupling Reaction: The tetrazole derivative is then coupled with 3,4-dichlorophenyl isocyanate under controlled conditions to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dichlorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro groups (if present) can be reduced to amines.

Substitution: Halogen atoms in the dichlorophenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Major Products

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(3,4-dichlorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues with Urea-Tetrazole Frameworks

The following compounds share the urea-tetrazole core but differ in substituents:

Key Observations :

Analogues with Alternative Heterocyclic Cores

Compounds with thiazole or oxadiazole cores instead of tetrazole:

Key Observations :

Pharmacologically Relevant Tetrazole-Urea Derivatives

While direct activity data for the target compound is unavailable, structurally related compounds in (e.g., [18F]-SPA-RQ, L-742694) suggest tetrazole-urea hybrids may interact with G protein-coupled receptors or ion channels. For example:

- L-742694 : A morpholine-tetrazole hybrid with reported activity in preclinical models, underscoring the therapeutic relevance of this scaffold .

Biological Activity

1-(3,4-dichlorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is a member of the urea class of compounds, which are known for their diverse pharmacological profiles. The incorporation of a tetrazole ring enhances the compound's lipophilicity and biological activity, making it a candidate for various therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dichlorophenyl isocyanate with 4-methoxyphenyl tetrazole under controlled conditions. The reaction proceeds through the formation of an intermediate followed by cyclization to yield the final product.

Synthetic Route Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 3,4-Dichlorophenyl isocyanate + 4-Methoxyphenyl tetrazole | Reflux in DMF | 75% |

| 2 | Purification via recrystallization | Ethanol | 85% |

Antitumor Activity

Several studies have investigated the antitumor properties of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Antimicrobial Properties

The compound also exhibits antimicrobial activity against a range of pathogens. In particular, it has shown efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.

The proposed mechanisms for its biological activity include:

- Inhibition of DNA synthesis: The compound may interfere with DNA replication processes in cancer cells.

- Disruption of cellular membranes: Its lipophilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity in microbial cells.

- Modulation of signaling pathways: It may influence pathways related to apoptosis and cell proliferation.

Case Study 1: Antitumor Efficacy

In a study published in Journal of Medicinal Chemistry, researchers treated human breast cancer cells (MCF-7) with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability, with IC50 values around 15 µM after 48 hours of treatment. Histological analysis revealed increased apoptosis markers in treated cells compared to controls.

Case Study 2: Antimicrobial Assessment

Another investigation focused on the antimicrobial effects against Staphylococcus aureus and Escherichia coli. The compound demonstrated MIC values of 32 µg/mL and 64 µg/mL respectively, indicating substantial antimicrobial potential. The study concluded that further development could lead to new treatments for resistant bacterial infections.

Q & A

Q. What are the recommended synthetic routes for 1-(3,4-dichlorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea, and how is its purity validated?

Methodological Answer: The compound can be synthesized via urea formation by reacting a 3,4-dichlorophenyl isocyanate intermediate with a tetrazole-containing amine precursor (e.g., 1-(4-methoxyphenyl)-1H-tetrazol-5-ylmethylamine). Key steps include:

- Coupling Reaction: Conducted under anhydrous conditions with a catalyst like triethylamine in dichloromethane at 0–25°C .

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

- Purity Validation:

Q. Which spectroscopic and chromatographic methods are optimal for structural elucidation and quantification of this compound?

Methodological Answer:

- Structural Elucidation:

- NMR: 1H/13C NMR in DMSO-d6 to identify aromatic protons (δ 7.2–8.1 ppm), urea NH (δ 9.5–10.2 ppm), and methoxy groups (δ 3.8 ppm) .

- X-ray Crystallography: Single-crystal analysis to resolve bond angles and confirm tetrazole-urea connectivity (e.g., using Mo-Kα radiation, 100 K) .

- Quantification:

- HPLC-UV/Vis: Calibration curve with linear range 0.1–100 µg/mL, LOD 0.05 µg/mL .

- GC-MS (Derivatized): For volatile derivatives, using electron ionization (EI) at 70 eV .

Advanced Research Questions

Q. How can researchers design experiments to study the degradation kinetics of this compound in environmental matrices?

Methodological Answer:

- Experimental Setup:

- Hydrolysis: Expose the compound to buffered solutions (pH 4, 7, 9) at 25°C and 50°C, sampling at intervals (0, 24, 48, 72 hrs) .

- Photolysis: Use a solar simulator (λ > 290 nm) to assess UV-driven degradation in aqueous/organic solvents .

- Analytical Tools:

- LC-QTOF-MS: Identify transformation products via high-resolution mass shifts and fragmentation patterns .

- QSAR Modeling: Predict half-lives using software like EPI Suite, incorporating logP and Hammett constants .

Q. What strategies resolve contradictions in bioactivity data across different enzymatic assays?

Methodological Answer:

- Assay Optimization:

- Data Interpretation:

- Dose-Response Curves: Use nonlinear regression (e.g., GraphPad Prism) to calculate EC50/IC50 with 95% confidence intervals .

- Molecular Docking: Compare binding poses in target enzymes (e.g., cytochrome P450) using AutoDock Vina .

Q. How can researchers assess the compound’s binding affinity to target enzymes using in vitro models?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Immobilize the enzyme on a CM5 chip and measure real-time binding kinetics (ka, kd) at concentrations 1–1000 nM .

- Isothermal Titration Calorimetry (ITC): Determine thermodynamic parameters (ΔH, ΔS) by titrating the compound into enzyme solutions .

- Fluorescence Quenching: Monitor tryptophan fluorescence emission shifts (λex 280 nm) upon ligand binding .

Q. What computational approaches predict the environmental persistence and bioaccumulation potential of this compound?

Methodological Answer:

- Persistence Prediction:

- Biodegradation: Use BIOWIN models (EPI Suite) to estimate aerobic degradation rates .

- Hydrolysis Half-Life: Calculate using Arrhenius equations and experimental rate constants .

- Bioaccumulation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.